(1,3-Benzothiazol-2-yl)ethanethioic S-acid
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Overview
Description
(1,3-Benzothiazol-2-yl)ethanethioic S-acid is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of benzothiazole derivatives allows them to exhibit a wide range of biological activities, making them valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzothiazol-2-yl)ethanethioic S-acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides. One common method includes the use of microwave irradiation to accelerate the reaction, resulting in high yields under mild conditions . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium, promoting the formation of benzothiazole derivatives .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and solvents. For instance, the use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (1,3-Benzothiazol-2-yl)ethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
(1,3-Benzothiazol-2-yl)ethanethioic S-acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-yl)ethanethioic S-acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom.
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Benzimidazole: Contains a nitrogen atom in place of the sulfur atom in the thiazole ring.
Uniqueness: (1,3-Benzothiazol-2-yl)ethanethioic S-acid stands out due to its sulfur-containing thiazole ring, which imparts unique electronic and steric properties. These properties enhance its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
34897-39-7 |
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Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)ethanethioic S-acid |
InChI |
InChI=1S/C9H7NOS2/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12) |
InChI Key |
WWIBNGQMJANCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)S |
Origin of Product |
United States |
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